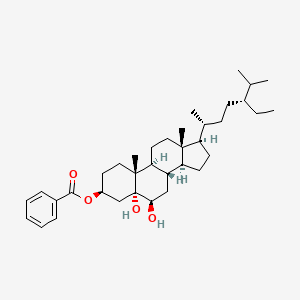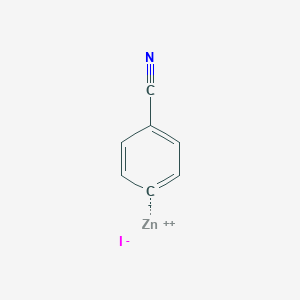![molecular formula C13H16O2 B13967246 4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol is a complex organic compound characterized by a bicyclic structure fused with a benzene ring. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane moiety attached to a benzene ring with two hydroxyl groups at the 1 and 2 positions. The presence of the bicyclic structure imparts significant rigidity and strain to the molecule, making it an interesting subject for chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The bicyclo[2.2.1]heptane structure can be introduced through the reaction of cyclopentadiene with a suitable dienophile, such as maleic anhydride, followed by subsequent functionalization steps to introduce the benzene ring and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and polymers due to its rigid structure.
Mécanisme D'action
The mechanism of action of 4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the bicyclic structure provides a rigid framework that can influence the binding affinity and specificity. The compound may also participate in redox reactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane (bicyclo[2.2.1]heptane): Shares the bicyclic structure but lacks the benzene ring and hydroxyl groups.
Camphor: Another bicyclic compound with a ketone functional group.
Bicyclo[2.2.2]octane: A similar bicyclic structure with different ring sizes.
Uniqueness
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol is unique due to the combination of the bicyclic structure with a benzene ring and hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H16O2/c14-12-4-3-10(7-13(12)15)11-6-8-1-2-9(11)5-8/h3-4,7-9,11,14-15H,1-2,5-6H2 |
Clé InChI |
JARXDSZNTUVDEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)

![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)

![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)


![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)


